molecular formula C14H8FN3 B239810 2-(4-fluorophenyl)-2H-indazole-3-carbonitrile

2-(4-fluorophenyl)-2H-indazole-3-carbonitrile

Cat. No. B239810
M. Wt: 237.23 g/mol
InChI Key: GJPUUJDSGWIXMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-2H-indazole-3-carbonitrile is a chemical compound that belongs to the indazole class of synthetic cannabinoids. It is commonly referred to as 4F-ADB and is a potent agonist of the cannabinoid receptors. The compound is widely used in scientific research to study the mechanism of action of synthetic cannabinoids and their effects on the body.

Mechanism of Action

2-(4-fluorophenyl)-2H-indazole-3-carbonitrile acts as a potent agonist of the cannabinoid receptors, particularly the CB1 receptor. It binds to the receptor and activates intracellular signaling pathways, leading to various physiological and biochemical effects. The compound is known to have a high binding affinity for the CB1 receptor and produces effects similar to those of natural cannabinoids such as THC.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)-2H-indazole-3-carbonitrile produces various biochemical and physiological effects in the body. It is known to produce psychoactive effects similar to those of natural cannabinoids such as THC. The compound is also known to produce various physiological effects such as increased heart rate, decreased blood pressure, and altered perception of time and space.

Advantages and Limitations for Lab Experiments

2-(4-fluorophenyl)-2H-indazole-3-carbonitrile is a potent and selective agonist of the cannabinoid receptors, making it an ideal compound for studying the mechanism of action of synthetic cannabinoids. The compound is also relatively stable and can be stored for long periods without degradation. However, the compound is highly potent and can produce significant physiological and biochemical effects, making it challenging to work with in laboratory experiments.

Future Directions

There are several future directions for research on 2-(4-fluorophenyl)-2H-indazole-3-carbonitrile and synthetic cannabinoids in general. One direction is to investigate the long-term effects of synthetic cannabinoids on the body, particularly the brain. Another direction is to study the effects of synthetic cannabinoids on specific physiological systems such as the immune system and the cardiovascular system. Additionally, there is a need to develop more selective and less potent synthetic cannabinoids that can produce the desired effects without producing significant side effects.

Synthesis Methods

The synthesis of 2-(4-fluorophenyl)-2H-indazole-3-carbonitrile involves the reaction of 4-fluorobenzyl chloride and indazole-3-carboxaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified using column chromatography to obtain pure 4F-ADB.

Scientific Research Applications

2-(4-fluorophenyl)-2H-indazole-3-carbonitrile is widely used in scientific research to study the mechanism of action of synthetic cannabinoids and their effects on the body. The compound is used to investigate the binding affinity of synthetic cannabinoids to the cannabinoid receptors and their effects on intracellular signaling pathways. It is also used to study the pharmacokinetics and metabolism of synthetic cannabinoids in the body.

properties

Product Name

2-(4-fluorophenyl)-2H-indazole-3-carbonitrile

Molecular Formula

C14H8FN3

Molecular Weight

237.23 g/mol

IUPAC Name

2-(4-fluorophenyl)indazole-3-carbonitrile

InChI

InChI=1S/C14H8FN3/c15-10-5-7-11(8-6-10)18-14(9-16)12-3-1-2-4-13(12)17-18/h1-8H

InChI Key

GJPUUJDSGWIXMI-UHFFFAOYSA-N

SMILES

C1=CC2=C(N(N=C2C=C1)C3=CC=C(C=C3)F)C#N

Canonical SMILES

C1=CC2=C(N(N=C2C=C1)C3=CC=C(C=C3)F)C#N

Origin of Product

United States

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